ethyl(3-fluoropropyl)amine hydrochloride
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Overview
Description
Ethyl(3-fluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C6H14FN. It is a derivative of ethylamine where a fluoropropyl group is attached to the nitrogen atom. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
N-Alkylation of Ethylamine: Ethylamine can be reacted with 3-fluoropropyl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 3-fluoropropionaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of solvent, temperature, and pressure are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form ethyl(3-fluoropropyl)amine oxide.
Reduction: Reduction reactions can convert the compound to ethylamine or other derivatives.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or alcohols are used in substitution reactions.
Major Products Formed:
Ethyl(3-fluoropropyl)amine oxide: Formed through oxidation.
Ethylamine: Resulting from reduction reactions.
Various alkylated derivatives: Resulting from substitution reactions.
Scientific Research Applications
Ethyl(3-fluoropropyl)amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl(3-fluoropropyl)amine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluoropropyl group can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Ethyl(3-fluoropropyl)amine hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and biological properties compared to non-fluorinated analogs. Similar compounds include:
Ethylamine: Lacks the fluoropropyl group.
Propylamine: Has a longer alkyl chain without fluorination.
Fluoropropylamine derivatives: Other derivatives with different substituents on the fluoropropyl group.
Properties
CAS No. |
727732-12-9 |
---|---|
Molecular Formula |
C5H13ClFN |
Molecular Weight |
141.6 |
Purity |
95 |
Origin of Product |
United States |
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